1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene
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Overview
Description
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H18OS This compound is characterized by the presence of a methyl group, a methylphenoxy group, and a propylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves several steps:
Formation of 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halogenated benzene derivative under basic conditions.
Introduction of propylsulfanyl group: This step involves the reaction of a suitable thiol (such as propylthiol) with a halogenated benzene derivative in the presence of a base.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-methoxyphenoxy)-2-(propylsulfanyl)benzene
- 1-Methyl-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene
- 1-Methyl-4-(4-bromophenoxy)-2-(propylsulfanyl)benzene
Uniqueness
1-Methyl-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61166-57-2 |
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Molecular Formula |
C17H20OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C17H20OS/c1-4-11-19-17-12-16(10-7-14(17)3)18-15-8-5-13(2)6-9-15/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
KZVATCVELRRLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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